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Compound of Interest

Compound Name: CCT245232

Cat. No.: B15143404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical characterization of

CCT245232, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), and its effects on

the DNA damage response (DDR). The information presented is compiled from publicly

available research to support further investigation and drug development efforts in oncology.

Core Mechanism of Action: CHK1 Inhibition
CCT245232 functions as an ATP-competitive inhibitor of CHK1, a critical serine/threonine

kinase in the DNA damage response pathway.[1][2] CHK1 is a key transducer in the ATR

(Ataxia Telangiectasia and Rad3-related) signaling cascade, which is activated in response to

DNA single-strand breaks and replication stress.[1][2] By inhibiting CHK1, CCT245232
abrogates the S and G2/M cell cycle checkpoints, which are crucial for allowing cells to repair

damaged DNA before proceeding with cell division.[1][2] In cancer cells, which often have a

defective G1 checkpoint (e.g., due to p53 mutations), the reliance on the S and G2/M

checkpoints for survival is heightened. Inhibition of CHK1 in these cells leads to premature

entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and subsequent cell

death.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and

cellular activity of CCT245232 (referred to as CCT245737 in the primary source literature).
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Table 1: In Vitro Enzymatic Inhibition and Cellular
Potency of CCT245232

Target/Assay IC50 / GI50 / MIA IC50 (nM) Notes

Enzyme Inhibition

Recombinant Human CHK1 1.4 ± 0.3 EZ Reader II assay

Cellular Potency (HT29 Colon

Cancer Cells)

Mitosis Induction Assay (MIA)

IC50
79 ± 20

Measures abrogation of

gemcitabine-induced G2 arrest

Growth Inhibition (GI50) -

Combination

72-hour exposure with

gemcitabine (3 nM)

CCT245232 + Gemcitabine 14 ± 4

Growth Inhibition (GI50) -

Single Agent
72-hour exposure

CCT245232 1100 ± 100

Data sourced from Walton et al., 2016.[1][2]

Table 2: In Vivo Efficacy of CCT245232 in Combination
with Gemcitabine in a Human Tumor Xenograft Model
(HT29)
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Treatment Group
Mean Tumor
Volume Change (%)

Tumor Growth
Inhibition (%)

Notes

Vehicle Control + 288 -

CCT245232 (75

mg/kg, p.o., daily)
+ 249 14

Gemcitabine (100

mg/kg, i.p., weekly)
+ 158 45

CCT245232 +

Gemcitabine
- 2 101

Statistically significant

potentiation (p <

0.001)

Data sourced from Walton et al., 2016.[1][2]

Signaling Pathways and Experimental Workflows
CCT245232 Mechanism of Action in the DNA Damage
Response
The following diagram illustrates the signaling pathway affected by CCT245232. In the

presence of DNA damage (e.g., induced by chemotherapy), ATR activates CHK1. Activated

CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of

CDK1 and leading to cell cycle arrest. CCT245232 inhibits CHK1, which in turn prevents the

inhibitory phosphorylation of CDC25. This leads to the activation of CDK1, forcing the cell to

enter mitosis prematurely with damaged DNA, ultimately resulting in mitotic catastrophe and

apoptosis.
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Caption: CCT245232 inhibits CHK1, leading to premature mitotic entry and cell death.

Experimental Workflow for Characterizing CCT245232
The following diagram outlines the typical experimental workflow used to characterize the

preclinical activity of a CHK1 inhibitor like CCT245232.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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